1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one
Description
1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The molecule features a 3,5-dichloro-2-hydroxyphenyl group at the 1-position and a 2-furyl substituent at the 3-position of the propenone backbone. This structural arrangement facilitates intramolecular hydrogen bonding between the phenolic hydroxyl group and the ketonic oxygen, forming a stable six-membered S(6) ring motif . The presence of electron-withdrawing chlorine atoms and the electron-rich furan ring influences its electronic properties, making it a subject of interest in crystallographic and intermolecular interaction studies.
Structure
3D Structure
Properties
Molecular Formula |
C13H8Cl2O3 |
|---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-6-10(13(17)11(15)7-8)12(16)4-3-9-2-1-5-18-9/h1-7,17H/b4-3+ |
InChI Key |
MIKNUQMCCASJTD-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The synthesis begins with 3,5-dichloro-2-hydroxyacetophenone and furfural (2-furaldehyde) as precursors. In a typical procedure, equimolar amounts of the ketone and aldehyde are dissolved in ethanol, followed by the dropwise addition of potassium hydroxide (KOH) or sodium hydroxide (NaOH) as a base catalyst. The mixture is stirred at room temperature for 24–48 hours, after which it is quenched in ice-water and acidified to precipitate the crude product. Recrystallization from ethanol or methanol yields pure crystals.
Key Reaction Parameters:
Yield Optimization and Challenges
Reported yields for this method range from 70% to 83%, contingent on purification techniques. A critical challenge is the steric hindrance posed by the dichlorophenolic group, which slows enolate formation. To mitigate this, studies recommend using a 10–20% molar excess of the aldehyde component. Additionally, recrystallization from methanol improves purity by removing unreacted starting materials.
Mechanochemical Synthesis: Solvent-Free Approach
Recent advances in green chemistry have introduced mechanochemical methods, such as ball-milling, to synthesize chalcones without solvents. This approach reduces waste and shortens reaction times significantly.
Ball-Mill Protocol
In a vibratory ball mill, 3,5-dichloro-2-hydroxyacetophenone and furfural are combined with solid KOH (2 equivalents). The mixture is subjected to two grinding cycles of 30 minutes each at 30 Hz. The absence of solvent forces reactant molecules into close contact, accelerating the condensation.
Advantages Over Traditional Methods:
Additives and Their Effects
The inclusion of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), has been shown to improve yields in mechanochemical syntheses by facilitating proton transfer. However, for the title compound, TBAB was deemed unnecessary due to the inherent reactivity of the dichlorophenolic ketone.
Microwave and Ultrasound-Assisted Synthesis
Modern techniques leveraging microwave irradiation and ultrasonication have been adapted to enhance reaction efficiency further.
Microwave-Mediated Condensation
A microwave-assisted protocol involves irradiating the ketone-aldehyde mixture with 300 W power for 5–10 minutes. This method achieves yields comparable to traditional methods (75–80%) but in a fraction of the time. The rapid heating minimizes thermal degradation of the acid-sensitive furyl group.
Sonochemical Synthesis
Ultrasound irradiation (40 kHz, 500 W) promotes cavitation, which enhances molecular mixing. A study comparing conventional and ultrasonic methods reported a 10% yield increase (from 70% to 80%) and a 20-fold reduction in reaction time (from 24 hours to 1.2 hours).
Critical Analysis of Purification Strategies
Purification of this compound is complicated by its low solubility in common organic solvents.
Recrystallization Techniques
Chromatographic Methods
Silica gel column chromatography using hexane-ethyl acetate (7:3) as the eluent resolves residual starting materials but is rarely needed if stoichiometry is carefully controlled.
Structural Characterization and Validation
Post-synthesis, the compound is validated via spectroscopic and crystallographic methods:
-
FTIR: Strong absorption at 1656 cm⁻¹ confirms the α,β-unsaturated ketone (C=O stretch).
-
¹H NMR: A doublet at δ 7.8 ppm (J = 15.6 Hz) corresponds to the trans-vinylic protons.
-
X-ray Crystallography: Reveals a planar conformation with dihedral angles of 8.2° between the aromatic rings.
Scalability and Industrial Relevance
While lab-scale syntheses are well-established, scaling poses challenges:
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Dihydrochalcones.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant biological activities, particularly in the realm of medicinal chemistry. Research indicates that it may possess anti-inflammatory and antimicrobial properties due to the presence of dichloro and hydroxyl groups on the phenolic ring, which enhance its reactivity and interaction with biological targets.
Several studies have investigated the biological activity of compounds structurally related to 1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one. For instance:
These findings suggest that this compound could be further explored for therapeutic applications, particularly in treating infections and inflammatory conditions.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block due to its unique structural characteristics. Its ability to undergo various chemical reactions makes it valuable for synthesizing other complex organic molecules.
Materials Science Applications
The structural properties of this compound also lend it potential applications in materials science. Its ability to form stable crystalline structures makes it a candidate for use in polymeric materials and coatings.
Crystallization Studies
Crystal structure analysis has revealed significant insights into intermolecular interactions:
| Property | Observation |
|---|---|
| Dihedral Angle | 7.0° between phenolic and furan rings indicating planarity. |
| Hydrogen Bonding | Presence of intramolecular O—H⋯O hydrogen bonds forming stable motifs. |
| Packing Efficiency | High packing efficiency observed through Hirshfeld surface analysis, indicating potential for material stability. |
This data suggests that the compound could be utilized in developing new materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Could bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Chlorine and bromine substituents enhance electron-withdrawing effects, stabilizing the enone system. The 2-furyl group contributes to π-π stacking due to its planar structure, whereas bulkier substituents (e.g., 5-methylfuran) introduce steric hindrance, reducing planarity .
- Dihedral Angles : The dihedral angle between the aryl and furan/thiophene rings is critical for conjugation. For example, 5-methylfuran substitution reduces planarity (dihedral angle = 4.5°) compared to unsubstituted furan derivatives , while fluorophenyl analogs exhibit wider variability (7.14–56.26°) depending on substituent positions .
Hydrogen Bonding and Crystal Packing
The target compound exhibits an intramolecular O—H⋯O hydrogen bond (2.50–2.65 Å), forming an S(6) motif, a feature shared with other 2-hydroxyphenyl chalcones . In contrast, derivatives lacking hydroxyl groups (e.g., 4-fluorophenyl analogs) rely on weaker intermolecular interactions, such as C—H⋯O bonds, resulting in less dense crystal packing . Halogen-substituted analogs (e.g., bromothiophene derivatives) exhibit additional halogen⋯π interactions, enhancing lattice stability .
Physicochemical Properties
- Solubility: The hydroxyl and chlorine groups increase polarity, improving solubility in polar solvents compared to non-halogenated analogs.
- Thermal Stability : Intramolecular hydrogen bonding in the target compound likely enhances thermal stability relative to analogs with only intermolecular interactions.
Biological Activity
1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that includes a dichloro-substituted phenolic moiety and a furan ring, which contribute to its pharmacological potential. The following sections detail its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of this compound is C13H8Cl2O3, with a molecular weight of approximately 283.10 g/mol. The compound's structure allows it to interact with various biological macromolecules, enhancing its reactivity and potential therapeutic applications .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. Research indicates that these compounds exhibit significant activity against multidrug-resistant Gram-positive pathogens and pathogenic fungi. For instance:
- In Vitro Studies : The compound demonstrated structure-dependent antimicrobial activity against strains such as Staphylococcus aureus and Acinetobacter baumannii. The presence of the dichloro and hydroxyl groups on the phenolic ring is believed to enhance its efficacy .
- Case Study : A study explored the antimicrobial effects of various derivatives, revealing that those with the 3,5-dichloro-2-hydroxyphenyl substituent showed superior activity against resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Line Studies : In A549 human lung cancer cell cultures, derivatives of this compound exhibited significant cytotoxic effects. The structural modifications in the phenolic ring were found to correlate with increased anticancer activity .
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways, although further research is needed to elucidate the precise mechanisms involved .
Anti-inflammatory Properties
Chalcone derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may possess similar properties:
- Inflammation Models : In vitro assays indicate that this compound can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against multidrug-resistant Gram-positive bacteria and fungi; structure-dependent activity noted in various studies. |
| Anticancer | Significant cytotoxic effects observed in lung cancer cell lines; potential mechanisms include apoptosis induction and interaction with cellular pathways. |
| Anti-inflammatory | Preliminary evidence suggests inhibition of pro-inflammatory cytokines; further research needed to confirm these effects and elucidate mechanisms. |
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR | 1647 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (O–H) | |
| ¹H NMR (CDCl₃) | δ 7.85 (d, J = 16 Hz, CH=CH), δ 12.5 (s, OH) | |
| ¹³C NMR | δ 190.2 (C=O), 148.1 (C–O phenolic) |
Q. Table 2: Optimized Claisen-Schmidt Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (HCl) | 0.1 mL/g ketone | Increases to 85% |
| Temperature | 70°C | Maximizes rate |
| Solvent | Ethanol (anhydrous) | Reduces side rxns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
